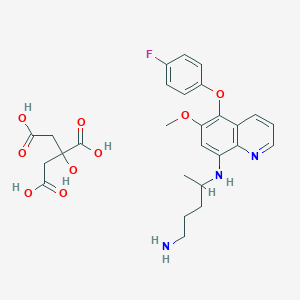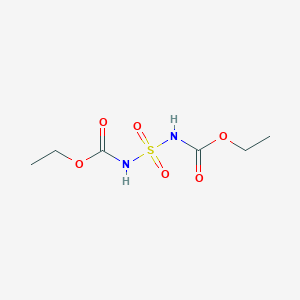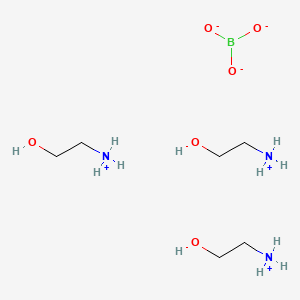
Tris((2-hydroxyethyl)ammonium) orthoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris((2-hydroxyethyl)ammonium) orthoborate is a chemical compound with the molecular formula C6H24BN3O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form ionic liquids, which are salts in the liquid state at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris((2-hydroxyethyl)ammonium) orthoborate can be synthesized through the reaction of boric acid (H3BO3) with 2-aminoethanol (ethanolamine) in a 1:3 molar ratio. The reaction typically occurs in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the components .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and ethanolamine are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tris((2-hydroxyethyl)ammonium) orthoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.
Reduction: It can be reduced to simpler borate compounds.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .
Wissenschaftliche Forschungsanwendungen
Tris((2-hydroxyethyl)ammonium) orthoborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential use in biological systems, including its role in enzyme stabilization and as a buffer in biochemical assays.
Wirkmechanismus
The mechanism by which tris((2-hydroxyethyl)ammonium) orthoborate exerts its effects involves its interaction with cellular components. The compound increases the permeability of cell membranes, leading to the disruption of cellular metabolism. This effect is particularly pronounced in rapidly dividing cells, making it a potential candidate for antitumor therapies . The molecular targets and pathways involved include the disruption of membrane integrity and interference with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-hydroxyethyl)ammonium dihydrogen orthoborate: This compound is similar in structure but has different stoichiometry and properties.
Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates: These compounds are derivatives with halogen substitutions, which impart different chemical and physical properties.
Uniqueness
Tris((2-hydroxyethyl)ammonium) orthoborate is unique due to its ability to form stable ionic liquids and its wide range of applications in various fields. Its specific interactions with cellular components and its potential as an antitumor agent further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
93859-15-5 |
|---|---|
Molekularformel |
C6H24BN3O6 |
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
2-hydroxyethylazanium;borate |
InChI |
InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3 |
InChI-Schlüssel |
LVGSONGRXPYGLC-UHFFFAOYSA-Q |
Kanonische SMILES |
B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


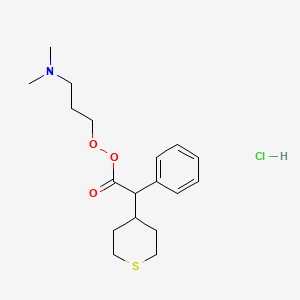

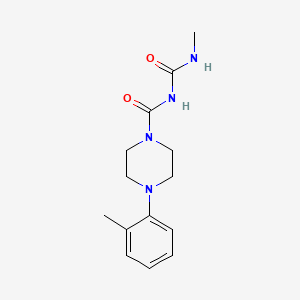

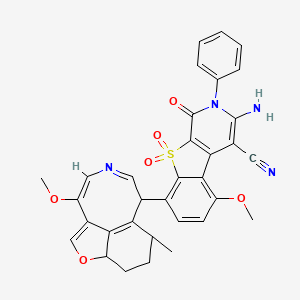
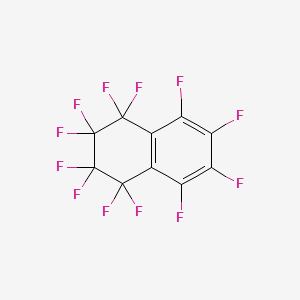
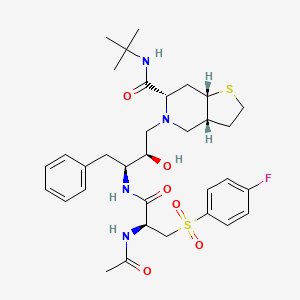
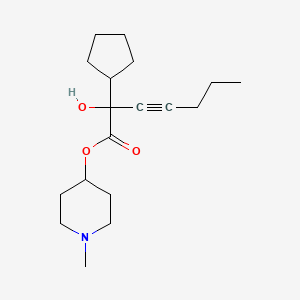
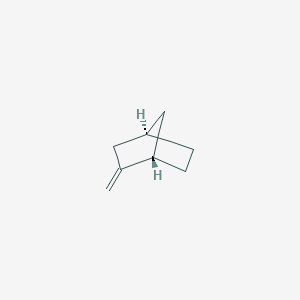

![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
